molecular formula C10H14ClNO3 B1208630 Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride CAS No. 5296-80-0

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride

Cat. No.: B1208630
CAS No.: 5296-80-0
M. Wt: 231.67 g/mol
InChI Key: JIHJWSWOEPWMGM-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride typically involves the methylation of 3-methoxy-2-(methylamino)benzoic acid. One common method includes the reaction of 3-methoxy-2-(methylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-methoxy-2-(methylamino)benzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-aminobenzoate: Similar structure but lacks the methoxy group.

    Methyl 2-(methylamino)benzoate: Similar structure but lacks the methoxy group at the 3-position.

    Methyl 3-methoxybenzoate: Similar structure but lacks the methylamino group.

The uniqueness of this compound lies in its combination of methoxy and methylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methoxy-6-methoxycarbonylphenyl)-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2;/h4-6,11H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJWSWOEPWMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C1=C(C=CC=C1OC)C(=O)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

483-64-7 (Parent)
Record name Damascenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-80-0
Record name Damascenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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